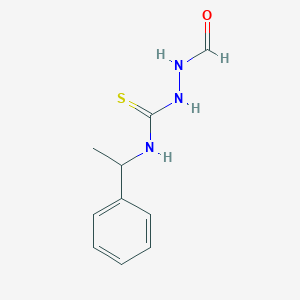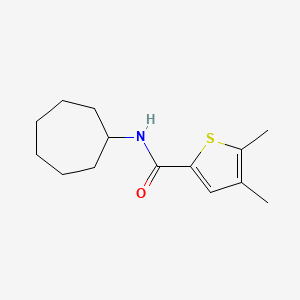![molecular formula C14H22N2O2S B4841308 4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4841308.png)
4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide
Overview
Description
4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that has gained popularity in recent years due to its high potency and availability on the black market. Despite its potential medical applications, U-47700 has been associated with numerous cases of overdose and death, leading to its classification as a Schedule I controlled substance in the United States.
Mechanism of Action
4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide acts as a mu-opioid receptor agonist, binding to and activating these receptors in the brain and spinal cord. This leads to the inhibition of pain signals and the release of dopamine, producing feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
The use of this compound has been associated with a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, nausea, and vomiting. In some cases, overdose can lead to coma, respiratory arrest, and death.
Advantages and Limitations for Lab Experiments
4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide has been used in laboratory experiments to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. Its high potency and selectivity for mu-opioid receptors make it a useful tool for these studies. However, its potential for abuse and toxicity must be taken into account when using it in experiments.
Future Directions
Future research on 4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide should focus on developing safer and more effective opioid analgesics with reduced potential for abuse and overdose. This could involve the development of novel compounds that target specific opioid receptor subtypes or the use of alternative pain management strategies such as non-opioid analgesics or neuromodulation techniques. Additionally, further studies are needed to understand the long-term effects of this compound use and to develop effective treatment strategies for addiction and overdose.
Scientific Research Applications
4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide has been studied for its potential use as an analgesic and anesthetic agent in medical settings. Its high potency and rapid onset of action make it a promising alternative to traditional opioids such as morphine and fentanyl. However, its potential for abuse and addiction has limited its clinical use.
properties
IUPAC Name |
4,5-dimethyl-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11-12(2)19-10-13(11)14(17)15-4-3-5-16-6-8-18-9-7-16/h10H,3-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABRHKIEBTQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B4841226.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841244.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4841263.png)

![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4841270.png)

![7-(3-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4841278.png)
![5-chloro-N-[3-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4841284.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4841287.png)
![5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4841294.png)

![ethyl 4-(4-chlorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4841318.png)
![5-benzyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B4841326.png)